molecular formula C17H21F2N3O2 B2613374 N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide CAS No. 1333527-34-6

N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide

カタログ番号 B2613374
CAS番号: 1333527-34-6
分子量: 337.371
InChIキー: PMUCLWNLLBCNEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide, commonly known as CCDC, is a novel small-molecule inhibitor that has been developed for the treatment of cancer. CCDC is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in the regulation of cell growth and survival.

作用機序

CK2 is a serine/threonine protein kinase that plays a crucial role in the regulation of cell growth and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. CCDC is a potent and selective inhibitor of CK2, which binds to the ATP-binding site of the enzyme and prevents its activity. By inhibiting CK2, CCDC induces apoptosis in cancer cells and inhibits their proliferation.
Biochemical and Physiological Effects
CCDC has been shown to have potent anticancer activity in vitro and in vivo. In vitro studies have shown that CCDC induces apoptosis in cancer cells and inhibits their proliferation. In vivo studies have shown that CCDC inhibits tumor growth in mouse models of breast cancer, prostate cancer, and leukemia. CCDC has also been shown to have low toxicity in animal models, indicating its potential as a safe and effective anticancer agent.

実験室実験の利点と制限

CCDC has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. It is also a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cancer. However, CCDC has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. It also has a short half-life in vivo, which can limit its effectiveness as an anticancer agent.

将来の方向性

There are several future directions for the study of CCDC. One area of research is the development of more potent and selective CK2 inhibitors. Another area of research is the study of the mechanism of action of CCDC, which could provide insights into the role of CK2 in cancer. Additionally, the efficacy of CCDC in combination with other anticancer agents should be explored, as this could enhance its anticancer activity. Finally, the development of new formulations of CCDC that improve its solubility and half-life could increase its effectiveness as an anticancer agent.
Conclusion
In conclusion, CCDC is a novel small-molecule inhibitor that has shown potent anticancer activity in vitro and in vivo. CCDC is a potent and selective inhibitor of CK2, which plays a crucial role in the regulation of cell growth and survival. CCDC has several advantages for lab experiments, including its easy synthesis and purification, and its value as a tool for studying the role of CK2 in cancer. However, CCDC also has some limitations, including its low solubility and short half-life. Future research should focus on the development of more potent and selective CK2 inhibitors, the study of the mechanism of action of CCDC, and the development of new formulations that improve its solubility and half-life.

合成法

The synthesis of CCDC involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are cycloheptanone and 3,5-difluoro-4-methoxyaniline. The synthesis involves the formation of an intermediate compound, which is then converted to CCDC through a series of steps. The final product is purified using column chromatography.

科学的研究の応用

CCDC has been extensively studied for its potential use in cancer therapy. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. CCDC has been shown to be a potent inhibitor of CK2, with an IC50 value of 1.6 nM. CCDC has been tested in various cancer cell lines, including breast cancer, prostate cancer, and leukemia, and has been shown to induce cell death in these cell lines.

特性

IUPAC Name

N-(1-cyanocycloheptyl)-2-(3,5-difluoro-4-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O2/c1-24-16-13(18)8-12(9-14(16)19)21-10-15(23)22-17(11-20)6-4-2-3-5-7-17/h8-9,21H,2-7,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUCLWNLLBCNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)NCC(=O)NC2(CCCCCC2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。